molecular formula C20H25PS B12603207 2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione CAS No. 918531-30-3

2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione

Cat. No.: B12603207
CAS No.: 918531-30-3
M. Wt: 328.5 g/mol
InChI Key: PVNAGEDHMNVWET-UHFFFAOYSA-N
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Description

2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione is a chemical compound with the molecular formula C20H25PS It is a member of the phosphole family, which are heterocyclic compounds containing a phosphorus atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of a phosphole precursor with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphole oxides.

    Reduction: Reduction reactions can convert the compound into phosphole derivatives with different oxidation states.

    Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles, such as amines or halides, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphole oxides, while substitution reactions can produce a variety of functionalized phosphole derivatives.

Scientific Research Applications

2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions involving phosphorus-containing molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-oxide
  • 2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-sulfide

Uniqueness

2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione is unique due to the presence of the thione group, which imparts distinct chemical and physical properties compared to its oxide and sulfide counterparts. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to similar compounds.

Properties

CAS No.

918531-30-3

Molecular Formula

C20H25PS

Molecular Weight

328.5 g/mol

IUPAC Name

2,3,4,5-tetraethyl-1-(2-phenylethynyl)-1-sulfanylidene-1λ5-phosphole

InChI

InChI=1S/C20H25PS/c1-5-17-18(6-2)20(8-4)21(22,19(17)7-3)15-14-16-12-10-9-11-13-16/h9-13H,5-8H2,1-4H3

InChI Key

PVNAGEDHMNVWET-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(P(=S)(C(=C1CC)CC)C#CC2=CC=CC=C2)CC

Origin of Product

United States

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